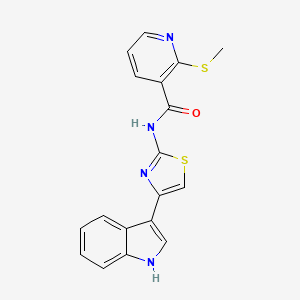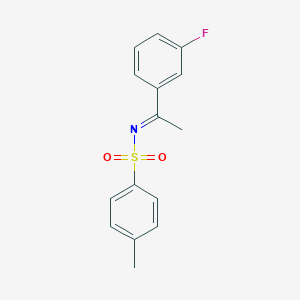![molecular formula C15H15N5O3 B15281436 3-(4-hydroxyquinazolin-2-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B15281436.png)
3-(4-hydroxyquinazolin-2-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide is a complex organic compound that features a quinazoline and oxadiazole moiety. These heterocyclic structures are known for their significant biological and pharmacological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents.
Quinazoline Derivative Synthesis: Quinazoline derivatives are often synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Coupling Reaction: The final step involves coupling the oxadiazole and quinazoline moieties through a suitable linker, often using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce reduced quinazoline derivatives .
Aplicaciones Científicas De Investigación
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Research: The compound is used to study enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Industrial Applications: It can be used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole and quinazoline moieties allow the compound to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine
- N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine
- N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine
Uniqueness
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide is unique due to its combination of oxadiazole and quinazoline moieties. This dual functionality allows it to interact with a broader range of biological targets compared to similar compounds that may only contain one of these moieties .
Propiedades
Fórmula molecular |
C15H15N5O3 |
|---|---|
Peso molecular |
313.31 g/mol |
Nombre IUPAC |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(4-oxo-3H-quinazolin-2-yl)propanamide |
InChI |
InChI=1S/C15H15N5O3/c1-9-17-14(23-20-9)8-16-13(21)7-6-12-18-11-5-3-2-4-10(11)15(22)19-12/h2-5H,6-8H2,1H3,(H,16,21)(H,18,19,22) |
Clave InChI |
UXFHZXZDGSLFNJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=N1)CNC(=O)CCC2=NC3=CC=CC=C3C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


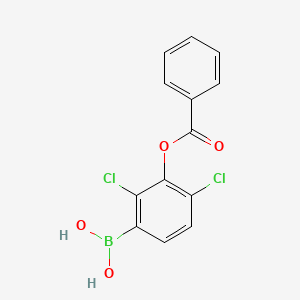
![({4-[(Difluoromethyl)sulfanyl]phenyl}carbamoyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B15281374.png)
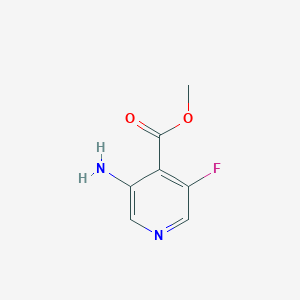
![7-(2-chloro-6-fluorophenyl)-3-methyl-5-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B15281385.png)
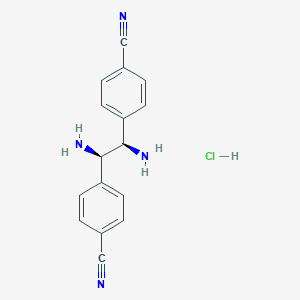
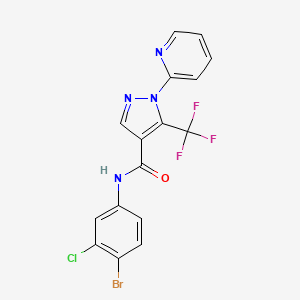
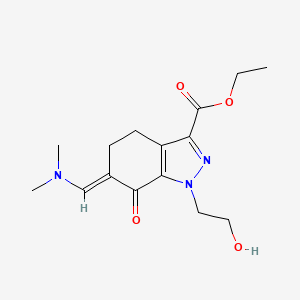
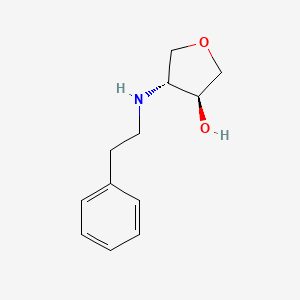
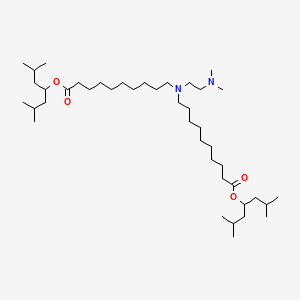
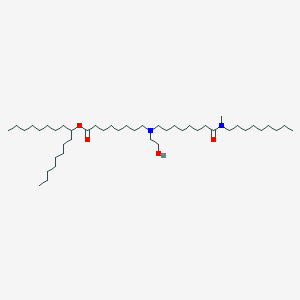
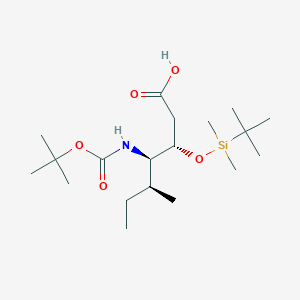
![6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281427.png)
